6-Bromo-2-methylquinazolin-4(3H)-one

Lipophilicity Drug Design ADME

6-Bromo-2-methylquinazolin-4(3H)-one is a brominated quinazolin-4-one derivative with molecular formula C9H7BrN2O and molecular weight 239.07 g/mol. Substitution at the 6-position with bromine and the 2-position with a methyl group yields a computed XLogP3 of 1.4 , representing a marked increase in lipophilicity over the non‑halogenated parent scaffold.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 5426-59-5
Cat. No. B1384139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinazolin-4(3H)-one
CAS5426-59-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Br)C(=O)N1
InChIInChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
InChIKeyMNYWPPKPTICBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5): Physicochemical Profile and Comparator Landscape


6-Bromo-2-methylquinazolin-4(3H)-one is a brominated quinazolin-4-one derivative with molecular formula C9H7BrN2O and molecular weight 239.07 g/mol [1]. Substitution at the 6-position with bromine and the 2-position with a methyl group yields a computed XLogP3 of 1.4 [1], representing a marked increase in lipophilicity over the non‑halogenated parent scaffold. The compound serves primarily as a versatile building block in medicinal chemistry, leveraging the aryl bromide as a synthetic handle for transition‑metal‑catalyzed cross‑coupling reactions.

Why 6-Bromo-2-methylquinazolin-4(3H)-one Cannot Be Simply Replaced by Non‑Halogenated or Other Halo‑Quinazolinones


The 6‑bromo substituent dictates both the compound's physicochemical profile and its chemical reactivity. The non‑halogenated analog lacks the aryl halide functionality required for Pd‑catalyzed cross‑coupling, the most common strategy for diversifying quinazolinone libraries. Replacing bromine with chlorine reduces oxidative addition rates, thereby lowering coupling efficiency, while iodine analogs, though more reactive, are typically more expensive and less bench‑stable [1]. These differences make direct substitution of the brominated compound with other in‑class analogs a suboptimal choice for reproducible and scalable synthetic workflows.

Quantitative Differentiation Evidence for 6-Bromo-2-methylquinazolin-4(3H)-one


Doubling of Computed Lipophilicity Relative to the Non‑Halogenated Scaffold

Note: Direct head‑to‑head biological activity comparisons are not available in the peer‑reviewed literature for the parent compound; differentiation is therefore grounded in physicochemical and synthetic utility evidence. The target compound possesses a computed XLogP3 of 1.4 [1], which is a two‑fold increase over the 2‑methylquinazolin-4(3H)-one scaffold (XLogP3 = 0.7) [2]. This quantifiable increase in lipophilicity, driven by the heavy bromine atom, can influence membrane permeability and distribution coefficients in drug discovery programs.

Lipophilicity Drug Design ADME

Aryl Bromide as a Strategic Cross‑Coupling Handle Lacking in the Non‑Halogenated Analog

The bromine at the 6‑position empowers a wide range of Pd‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) that are not feasible with the bromine‑free parent. Among halogen substituents, aryl bromides provide an optimal balance: they undergo oxidative addition more readily than aryl chlorides (relative rate Br ≫ Cl), yet are more cost‑effective and bench‑stable than aryl iodides [1]. This makes the 6‑bromo compound the preferred entry point for diversifying quinazolinone libraries.

Synthetic Methodology Cross-Coupling Library Synthesis

Validated Utility as a Key Intermediated in Peer‑Reviewed Bioactive Compound Syntheses

6-Bromo-2-methylquinazolin-4(3H)-one has been employed as a starting material for constructing Mannich bases and Schiff bases that exhibited analgesic, anti‑inflammatory, and antihelmintic activities [1]. It also served as the precursor for 3‑amino‑6‑bromo‑2‑methylquinazolin‑4(3H)-one, a key intermediate in the synthesis of antimicrobial and anti‑inflammatory quinazolinone derivatives [2]. These publications demonstrate the compound's proven role as a reliable synthetic linchpin.

Medicinal Chemistry Building Block Antimicrobial

Consistent High‑Purity Commercial Supply for Reproducible Research

The compound is offered at ≥98% purity by multiple independent chemical suppliers, including Aladdin Scientific , AKSci , and Bidepharm . This level of purity, coupled with batch‑specific certificates of analysis (including NMR, HPLC, or GC), ensures consistent performance in multi‑step synthetic sequences and reduces the need for in‑house re‑purification.

Procurement Quality Assurance Building Block

Optimal Application Scenarios for 6-Bromo-2-methylquinazolin-4(3H)-one Based on Quantitative Evidence


Parallel Diversification of Quinazolinone Libraries via Pd‑Catalyzed Cross‑Coupling

The aryl bromide handle makes the target compound the entry point of choice for Suzuki‑, Heck‑, and Buchwald‑Hartwig‑type couplings, enabling the generation of diverse C6‑substituted quinazolinone libraries in a high‑throughput manner. The reactivity advantage over the 6‑chloro analog reduces reaction times and increases yields [1], while the cost and stability profile favor it over the 6‑iodo congener.

Tuning Lipophilicity in Lead Optimization Without Scaffold Modification

With an XLogP3 of 1.4—double that of the non‑halogenated scaffold [1][2]—this compound provides a direct route to modulate lipophilicity and, consequently, membrane permeability and plasma protein binding in early‑stage drug discovery without altering the core quinazolinone pharmacophore.

Synthesis of Bioactive Quinazolinone Derivatives for Antimicrobial and Anti‑Inflammatory Screening

The compound has a documented track record as a starting material for biologically active Mannich bases, Schiff bases, and 3‑amino derivatives with antimicrobial, analgesic, and anti‑inflammatory properties [1][2]. Medicinal chemistry teams can build upon this precedent to accelerate hit‑to‑lead programs targeting infectious and inflammatory diseases.

Reliable Procurement for Multi‑Step Synthesis and Process Development

The availability at ≥98% purity from multiple vendors with batch‑specific CoA [1][2][3] ensures reproducible performance in multi‑step synthetic campaigns, reducing the risk of failed batches due to starting material variability. This is critical for both academic groups scaling up lead compound synthesis and CROs requiring consistent building block quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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